Isobutyryl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMOBVGABMBZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Record name | ISOBUTYRYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052542 | |
| Record name | 2-Methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyryl chloride appears as a colorless liquid. Irritates skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid; [Alfa Aesar MSDS] | |
| Record name | ISOBUTYRYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyryl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
79-30-1 | |
| Record name | ISOBUTYRYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl chloride, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6617F0VJZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Isobutyryl Chloride Production
Classic Synthetic Routes and Their Mechanistic Elucidation
The conversion of isobutyric acid to isobutyryl chloride involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This transformation is typically achieved using phosphorus trichloride (B1173362) or thionyl chloride, each presenting distinct mechanistic pathways and processing considerations.
The reaction of isobutyric acid with phosphorus trichloride is a well-established method for the production of this compound. This process is recognized for its high atom efficiency, as all three chlorine atoms of the phosphorus trichloride molecule are utilized in the chlorination process. semanticscholar.org
The reaction between a carboxylic acid and phosphorus trichloride is proposed to proceed through a series of steps. stackexchange.com Initially, the carbonyl oxygen of isobutyric acid attacks the phosphorus atom of PCl₃, while a chlorine atom from PCl₃ attacks the carbonyl carbon. This is thought to occur via a four-center transition state. stackexchange.com This concerted step results in the formation of a P-O bond and a C-Cl bond, with the cleavage of the C-O bond of the carboxylic acid and a hydrogen transfer. stackexchange.com The reaction proceeds until all three chlorine atoms on the phosphorus have been replaced by isobutyrate groups, ultimately yielding three molecules of this compound and one molecule of phosphorous acid (H₃PO₃). stackexchange.com
From a kinetic standpoint, the reaction rate is influenced by factors such as temperature and the concentration of reactants. While specific kinetic data for the chlorination of isobutyric acid with PCl₃ is not extensively detailed in readily available literature, the reaction is known to be exothermic. azom.com Industrial processes control the reaction temperature to maintain a steady reaction rate and prevent runaway reactions.
On an industrial scale, the synthesis of this compound using phosphorus trichloride can be performed as a continuous process to enhance efficiency and control. google.comgoogle.com A patented continuous production method involves a two-stage reaction system. google.comgoogle.com In the first stage, excess isobutyric acid is reacted with phosphorus trichloride. google.comgoogle.com The resulting mixture, containing this compound, unreacted isobutyric acid, and phosphorous acid, is then separated. google.com The isobutyric acid and this compound are transferred to a second-stage reactor where they react with an excess of phosphorus trichloride to drive the reaction to completion. google.com
Industrial Process Parameters for this compound Synthesis with PCl₃
| Parameter | Condition | Purpose |
|---|---|---|
| Reaction Type | Continuous, two-stage | Enhance efficiency and control |
| Reactant Feed (Stage 1) | Excess isobutyric acid | Initial reaction with PCl₃ |
| Reactant Feed (Stage 2) | Excess phosphorus trichloride | Drive reaction to completion |
| Temperature | Controlled | Manage exothermic reaction, prevent side products |
| Separation | Layered tower/distillation | Isolate this compound and phosphorous acid |
| Recycling | Unreacted materials | Improve process efficiency |
The primary by-product of the reaction between isobutyric acid and phosphorus trichloride is phosphorous acid (H₃PO₃). semanticscholar.orgstackexchange.com A significant advantage of this method is that phosphorous acid is a non-toxic solid that can be easily removed by filtration. semanticscholar.org In the continuous industrial process described, the phosphorous acid is separated from the product stream in a layered tower and can be collected for other applications. google.com
Other potential by-products could include mixed anhydrides or other phosphorus-containing impurities. The management of these by-products involves careful control of reaction conditions and purification of the final product, typically through distillation. google.com The continuous process with its separation and recycling loops is designed to minimize the presence of impurities in the final this compound product. google.com
The use of thionyl chloride is another common and effective method for the synthesis of this compound from isobutyric acid. This reagent is known for producing gaseous by-products, which can simplify product purification. masterorganicchemistry.com
The reaction of a carboxylic acid with thionyl chloride proceeds through a well-documented mechanism. masterorganicchemistry.comchemistrysteps.comyoutube.com The initial step involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. youtube.com This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. masterorganicchemistry.com A subsequent deprotonation by the previously expelled chloride ion yields a key intermediate, an acyl chlorosulfite. masterorganicchemistry.com
The final step of the mechanism involves the nucleophilic attack of the chloride ion on the carbonyl carbon of the acyl chlorosulfite. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the final products: this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.com The evolution of SO₂ and HCl as gases helps to drive the reaction to completion. masterorganicchemistry.com
Key Intermediates in the Thionyl Chloride-Mediated Reaction
| Intermediate | Description |
|---|---|
| Protonated Chlorosulfite | Formed from the initial attack of the carboxylic acid on thionyl chloride. |
| Acyl Chlorosulfite | A key intermediate formed after deprotonation. |
| Tetrahedral Intermediate | Formed upon nucleophilic attack of chloride on the acyl chlorosulfite. |
A laboratory-scale procedure for the synthesis of this compound using thionyl chloride involves the dropwise addition of isobutyric acid to a cooled solution of thionyl chloride. orgsyn.org The reaction is initially vigorous, with the evolution of hydrogen chloride and sulfur dioxide. orgsyn.org After the addition is complete, the reaction mixture is heated to ensure the reaction goes to completion. orgsyn.org The final product is then purified by distillation. orgsyn.org This procedure has been shown to be scalable, with consistent yields at larger volumes. orgsyn.org
Other Established Chlorinating Agents for Carboxylic Acids
Beyond the commonly used thionyl chloride and phosphorus halides, several other reagents have been established for the conversion of carboxylic acids to acyl chlorides, each with distinct characteristics regarding reactivity, selectivity, and operational handling. The choice of reagent can be critical, depending on the scale of the reaction and the sensitivity of the substrate. For the synthesis of this compound from isobutyric acid, agents such as phosgene (B1210022), oxalyl chloride, and cyanuric chloride are notable alternatives.
Phosgene (COCl₂) Phosgene is a highly reactive and effective chlorinating agent for converting carboxylic acids to their corresponding acyl chlorides. google.comyoutube.com The reaction with a carboxylic acid produces the acyl chloride and the volatile byproducts hydrogen chloride (HCl) and carbon dioxide (CO₂), which simplifies product purification. youtube.com
(CH₃)₂CHCOOH + COCl₂ → (CH₃)₂CHCOCl + HCl + CO₂
Due to its high reactivity and the gaseous nature of its byproducts, phosgene is particularly suitable for industrial-scale production where efficiency is paramount. youtube.com However, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized handling equipment, limiting its use in laboratory settings. youtube.com Safer alternatives, such as the solid triphosgene (B27547) (bis(trichloromethyl) carbonate), can be used as a phosgene source, mitigating some of the handling risks. youtube.com
Oxalyl Chloride ((COCl)₂) Oxalyl chloride is another highly effective reagent for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.comwikipedia.org It is often preferred in laboratory-scale synthesis due to its milder reaction conditions compared to thionyl chloride and the volatility of all its byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). wikipedia.org
(CH₃)₂CHCOOH + (COCl)₂ → (CH₃)₂CHCOCl + CO + CO₂ + HCl
The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalyst reacts first with oxalyl chloride to form a Vilsmeier reagent, which is the active chlorinating species. wikipedia.orgwikipedia.org This catalytic process allows for high conversion under relatively gentle conditions, making it suitable for sensitive substrates. wikipedia.org Although more expensive than phosgene or thionyl chloride, its high efficiency and the ease of product purification make it a valuable tool in organic synthesis. wikipedia.org
Cyanuric Chloride (C₃N₃Cl₃) Cyanuric chloride, a trimer of cyanogen (B1215507) chloride, serves as a cost-effective and versatile reagent for converting carboxylic acids into acyl chlorides. wikimedia.org The reaction proceeds by activating the carboxylic acid, leading to the formation of the acyl chloride and cyanuric acid as a byproduct. dtic.mil
3 (CH₃)₂CHCOOH + C₃N₃Cl₃ → 3 (CH₃)₂CHCOCl + C₃N₃(OH)₃
This reagent is a stable, non-volatile solid, making it significantly easier and safer to handle than gaseous phosgene or fuming thionyl chloride. dtic.mil The reaction can be performed under mild conditions, often at room temperature. researchgate.net Its application represents a practical alternative, particularly when avoiding harsh reagents or high temperatures is desirable.
| Chlorinating Agent | Chemical Formula | Byproducts | Key Advantages | Primary Disadvantages |
|---|---|---|---|---|
| Phosgene | COCl₂ | HCl, CO₂ | Highly reactive, volatile byproducts simplify purification. youtube.com | Extremely toxic gas requiring specialized handling. youtube.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions, all byproducts are gaseous, high efficiency. wikipedia.org | Higher cost compared to other agents. wikipedia.org |
| Cyanuric Chloride | C₃N₃Cl₃ | Cyanuric Acid, HCl | Stable solid, safer handling, cost-effective. dtic.milresearchgate.net | Solid byproduct (cyanuric acid) requires separation. |
Emerging and Green Chemistry Approaches to this compound Synthesis
In alignment with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and utilizing sustainable resources. acs.org Research into the synthesis of this compound reflects this trend, with a focus on catalytic methods, solvent reduction, and the use of renewable feedstocks.
The development of catalytic methods seeks to improve reaction efficiency and reduce the stoichiometric use of harsh reagents. One notable example is the synthesis of this compound from isobutyric acid using a combination of trichloroacetonitrile (B146778) and a catalytic amount of triphenylphosphine (B44618). This method has been reported to achieve a yield of 99.76% under mild conditions (30°C in dichloromethane). chemicalbook.com The triphenylphosphine acts as a catalyst in the activation of the carboxylic acid, facilitating the chlorination process with high efficiency. Such catalytic systems represent a significant advancement over traditional stoichiometric methods by reducing waste and often allowing for milder reaction conditions.
A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. acs.org For the synthesis of acyl chlorides, solvent-free methodologies are being explored. A patented method describes the preparation of aliphatic acid chlorides by reacting the corresponding carboxylic acid with bis(trichloromethyl)carbonate (triphosgene) under solvent-free conditions, using DMF as a catalyst. google.com While this specific patent details the synthesis of propionyl, n-butyryl, and isovaleryl chlorides, the methodology is directly applicable to this compound. google.com This approach not only eliminates the need for a bulk solvent but can also simplify the work-up procedure, leading to a more environmentally friendly and economical process. Additionally, the use of bio-based solvents like Cyrene™, derived from cellulose (B213188), is being investigated as a green alternative to traditional dipolar aprotic solvents for reactions involving acid chlorides, such as amide synthesis. rsc.org
The ultimate green approach to chemical production involves the use of renewable starting materials. This compound is synthesized from isobutyric acid, which is conventionally derived from petroleum-based propylene. nih.gov However, significant progress has been made in producing isobutyric acid from sustainable feedstocks through biotechnological routes. researchgate.net
Microbial fermentation processes have been developed to convert renewable resources into isobutyric acid. Engineered microorganisms, including Escherichia coli and Pseudomonas sp., can produce isobutyric acid from glucose, a common sugar derived from plant biomass. ctc-n.orgresearchgate.net Furthermore, advanced biological pathways have been demonstrated using acetogenic bacteria like Clostridium luticellarii, which can produce isobutyric and butyric acid from gaseous feedstocks such as carbon dioxide (CO₂) and hydrogen (H₂), or from methanol. nih.govresearchgate.netnih.gov These processes utilize carbon capture and utilization (CCU) principles, converting waste gases into a valuable chemical precursor. nih.gov By shifting the feedstock source from fossil fuels to biomass or waste gases, the entire life cycle of this compound production becomes significantly more sustainable.
| Feedstock | Microorganism(s) | Pathway/Process | Significance |
|---|---|---|---|
| Sugars (e.g., Glucose) | Engineered Escherichia coli, Pseudomonas sp. | Fermentation of sugar-based feedstocks. ctc-n.orgresearchgate.net | Utilizes renewable plant-based biomass as a starting material. |
| CO₂ and H₂ | Clostridium luticellarii | Gas fermentation via the Wood-Ljungdahl pathway. nih.gov | Converts greenhouse gases into a chemical building block (CCU). |
| Methanol | Clostridium luticellarii | Methylotrophic fermentation. nih.gov | Provides a route from another potential bio-based or synthetic feedstock. |
Chemical Reactivity and Mechanistic Investigations of Isobutyryl Chloride
Nucleophilic Acyl Substitution Reactions
Isobutyryl chloride readily undergoes nucleophilic acyl substitution reactions, where a nucleophile replaces the chlorine atom. The high electrophilicity of the carbonyl carbon makes it susceptible to attack by various nucleophiles.
Hydrolysis Pathways and Kinetics of this compound
This compound reacts rapidly with water in a process known as hydrolysis. europa.eu This reaction is often vigorous and exothermic, releasing corrosive hydrogen chloride gas. The significant reactivity is due to the highly electrophilic nature of the carbonyl carbon, which is readily attacked by the nucleophilic water molecule. In aqueous environments, hydrolysis is a dominant process, with the compound having a short half-life. europa.eu For instance, in water, this compound hydrolyzes within 10 minutes. europa.eu
The hydrolysis of this compound yields isobutyric acid and hydrochloric acid. europa.eu The reaction proceeds via a nucleophilic acyl substitution mechanism where the water molecule attacks the carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion, which then combines with a proton from the water molecule to form hydrochloric acid, while the remaining hydroxyl group combines with the isobutyryl group to form isobutyric acid.
Reaction: (CH₃)₂CHCOCl + H₂O → (CH₃)₂CHCOOH + HCl
Alcoholysis: Esterification with Alcohols
The reaction of this compound with alcohols, known as alcoholysis, results in the formation of esters and hydrogen chloride. This is a common and efficient method for synthesizing isobutyrate esters, which have applications as perfume ingredients, flavor essences, and plasticizers. google.com The reaction is typically carried out under anhydrous conditions to prevent the competing hydrolysis reaction. The addition of a base, such as pyridine (B92270), is often employed to neutralize the hydrogen chloride produced, which helps to drive the reaction to completion.
Reaction: (CH₃)₂CHCOCl + ROH → (CH₃)₂CHCOOR + HCl
The mechanism of ester formation from this compound and an alcohol involves a nucleophilic acyl substitution. The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A subsequent deprotonation of the resulting oxonium ion by a base (like pyridine or another alcohol molecule) yields the final ester product and hydrochloric acid.
Kinetic studies have shown that the rate of alcoholysis can be influenced by the structure of the alcohol and the reaction conditions. For example, the reaction proceeds efficiently with primary and secondary alcohols.
Interactive Table: Reactants and Products in the Alcoholysis of this compound
| Reactant 1 | Reactant 2 (Alcohol) | Product (Ester) | Byproduct |
| This compound | Methanol | Methyl isobutyrate | Hydrochloric Acid |
| This compound | Ethanol (B145695) | Ethyl isobutyrate | Hydrochloric Acid |
| This compound | Isopropanol | Isopropyl isobutyrate | Hydrochloric Acid |
Aminolysis: Amide Formation with Amines
This compound reacts with ammonia (B1221849), primary amines, and secondary amines in a process called aminolysis to form amides. chemistrystudent.com This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile. chemistrystudent.com The high reactivity of the acyl chloride makes this a favorable route for amide synthesis. chemistrystudent.com
The type of amide formed depends on the amine used as a reactant. chemistrystudent.com
Primary Amides: Reaction with ammonia produces a primary amide, isobutyramide (B147143). chemistrystudent.comorgsyn.org In this reaction, a second molecule of ammonia acts as a base to neutralize the hydrogen chloride formed. chemistrystudent.com
Secondary Amides: Primary amines react with this compound to yield secondary amides. chemistrystudent.com
Tertiary Amides: Secondary amines react to form tertiary amides. chemistrystudent.com
Kinetic studies on the reaction of this compound with m-chloroaniline in ether have shown that the reaction follows first-order kinetics with respect to both reactants. It has also been observed that isobutyryl bromide is significantly more reactive than this compound in these reactions, approximately 30 times faster, due to the better leaving group ability of the bromide ion.
Interactive Table: Synthesis of Amides from this compound
| Amine Reactant | Amide Product Type | Example Product |
| Ammonia | Primary Amide | Isobutyramide |
| Primary Amine (e.g., Methylamine) | Secondary Amide | N-methylisobutyramide |
| Secondary Amine (e.g., Dimethylamine) | Tertiary Amide | N,N-dimethylisobutyramide |
Kinetic Studies of Amide Formation from this compound
The reaction of this compound with amines to form amides is a cornerstone of organic synthesis. Kinetic studies reveal that these acylation reactions are typically first-order in both the acyl chloride and the amine. rsc.org For instance, the reaction with m-chloroaniline in ether follows first-order kinetics with respect to each reactant. rsc.org
The reactivity of isobutyryl halides in these reactions is significantly influenced by the nature of the halogen leaving group. Comparative studies have shown that isobutyryl bromide is approximately 30 times more reactive than this compound when reacting with m-chloroaniline. rsc.org This is attributed to the better leaving group ability of the bromide ion.
In contrast to reactions involving dimethylketen, the acylation of anilines by this compound is not catalyzed by the hydrogen halide generated during the reaction, nor by the addition of a carboxylic acid. rsc.org The reaction proceeds via a direct nucleophilic attack of the amine on the carbonyl carbon of the this compound, leading to a tetrahedral intermediate which then collapses to form the amide and hydrogen chloride. evitachem.com
A comparison of the reactivity of different acylating agents towards m-chloroaniline shows that this compound is about 4.5 times more reactive than dimethylketen in the uncatalyzed process. rsc.org
Table 1: Relative Reactivity of Isobutyryl Halides
| Acyl Halide | Relative Reactivity towards m-chloroaniline |
| Isobutyryl bromide | ~30 |
| This compound | 1 |
This table is based on the qualitative comparison mentioned in the text.
Role of Amine Stoichiometry and Base Additives
In the formation of amides from this compound, the stoichiometry of the amine and the use of base additives are crucial for controlling the reaction and achieving high yields. A base is typically required to neutralize the hydrogen chloride (HCl) that is produced as a byproduct of the reaction. If not scavenged, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Often, an excess of the amine reactant is used to serve as both the nucleophile and the base. mnstate.edu Alternatively, a non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine, is added to the reaction mixture. vulcanchem.com The choice of base and the stoichiometry can influence the reaction outcome. For example, in the synthesis of N-(1,1,3,3-tetramethylbutyl)-isobutyramide, careful control of the stoichiometry is necessary to prevent over-acylation byproducts, with moderate yields of 60–70% being typical. vulcanchem.com
Standard protocols for acylation using this compound often recommend using 1.1 to 1.5 equivalents of the acyl chloride relative to the nucleophilic substrate. This ensures complete conversion of the starting material. The reaction is commonly carried out in anhydrous solvents like dichloromethane (B109758) or THF to prevent hydrolysis of the this compound.
Reactions with Enolates and Enols: β-Dicarbonyl Compound Formation
This compound is a valuable reagent for the C-acylation of enolates and enols, leading to the formation of β-dicarbonyl compounds, which are important synthetic intermediates. pressbooks.pubmdpi.com The reaction involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of this compound.
The generation of the enolate is a critical step. For β-dicarbonyl compounds, which have particularly acidic α-hydrogens (pKa 9-11), a relatively weak base like an alkoxide is sufficient to generate the enolate. pressbooks.pubuobabylon.edu.iq This enolate can then readily react with this compound in an SN2-type reaction. pressbooks.publibretexts.org
However, the C-acylation of enolates can be complicated by competing O-acylation. nih.gov The choice of reaction conditions, including the counterion of the enolate and the solvent, can influence the ratio of C- to O-acylation. The use of zincate enolates, which are highly nucleophilic at carbon but weakly basic, has been shown to favor C-acylation. nih.gov For instance, direct trapping of a methylzinc enolate with acetyl chloride was inefficient, yielding a mixture of C-, O-, and diacylated products. nih.gov In some cases, particularly with certain β,γ-unsaturated ketones, only the O-acylation product is observed when using this compound. mdpi.com
A method for preparing α-alkenyl-β-diketones involves the reaction of β,γ-unsaturated ketones with acyl chlorides, including this compound, in the presence of magnesium bromide etherate and a base like N,N-diisopropylethylamine. mdpi.com The Lewis acid is believed to polarize the carbonyl group, increasing the acidity of the α-proton and directing the reaction towards C-acylation. mdpi.com
Dehydrohalogenation Reactions of this compound
Formation of Ketenes and Cycloadducts
The dehydrohalogenation of this compound is a classic method for the in-situ generation of dimethylketene (B1620107). nih.govmit.edu This reaction is typically effected by treatment with a non-nucleophilic base, most commonly triethylamine. nih.govmit.edu The triethylamine removes a proton from the α-carbon and facilitates the elimination of the chloride ion, leading to the formation of the highly reactive ketene (B1206846) intermediate.
Dimethylketene generated in this manner is a valuable synthon in organic chemistry, particularly for its participation in [2+2] cycloaddition reactions. nih.gov When reacted with ynamides, for example, dimethylketene undergoes a cycloaddition to form 3-aminocyclobutenone derivatives in excellent yields. nih.govmit.edu The choice of solvent can be critical for the success of these cycloadditions; for instance, the reaction with an ynamide proceeded in excellent yield in dichloromethane (CH₂Cl₂), but gave only a low yield in diethyl ether (Et₂O). nih.govmit.edu This method of generating dimethylketene in situ is often superior to older methods, such as the pyrolysis of tetramethylcyclobutane-1,3-dione, which have been reported to give low to moderate yields in cycloadditions with ynamines. nih.govmit.edu
The ketene can also be trapped by other reagents. For instance, dehydrohalogenation in the presence of an appropriate substrate can lead to the formation of other cycloadducts, such as β-lactones.
Reaction with Triethylamine to Form 2,2,4,4-Tetramethylcyclobutanedione
The reaction of this compound with a tertiary amine, such as triethylamine, results in dehydrohalogenation to form an intermediate dimethylketene. wikipedia.orgwikipedia.orgwikipedia.org This highly reactive ketene is not isolated but spontaneously undergoes a head-to-tail dimerization. wikipedia.orgwikipedia.org This [2+2] cycloaddition yields the stable, white, crystalline solid 2,2,4,4-tetramethylcyclobutanedione. wikipedia.orgswaminathansivaram.in
The mechanism begins with the base, triethylamine, abstracting an alpha-proton from this compound. This is followed by the elimination of the chloride ion to form dimethylketene. Two molecules of the generated dimethylketene then dimerize to produce the final four-membered ring product. wikipedia.orgwikipedia.org This reaction is a classic example of ketene chemistry and provides an efficient route to this sterically hindered cyclobutanedione. The yield for this synthesis can be significant, with reports of around 60% after purification by vacuum sublimation. swaminathansivaram.in
In the presence of a Lewis acid like aluminum trichloride (B1173362), the 2,2,4,4-tetramethylcyclobutanedione can isomerize to form a lactone, 4-isopropylidene-3,3-dimethyl-2-oxetanone. wikipedia.org
Conversion to Other Acyl Halides
This compound can be converted to isobutyryl fluoride (B91410) through a halogen exchange reaction. wikipedia.org This transformation is typically achieved by treating this compound with a source of fluoride ions. One common method involves the reaction with hydrogen fluoride (HF). wikipedia.orgevitachem.com This process exchanges the chlorine atom for a fluorine atom, yielding isobutyryl fluoride and hydrogen chloride as a byproduct. Acyl fluorides are generally more stable towards hydrolysis than their corresponding acyl chlorides.
Alternative methods for synthesizing acyl fluorides from acyl chlorides can also be employed, such as the use of metallic fluorides like silver fluoride (AgF), mercury(II) fluoride (Hg₂F₂), or cobalt(II) fluoride (CoF₂), in what is known as the Swarts reaction. ncert.nic.in These reactions leverage the precipitation of the resulting metal chloride (e.g., AgCl) in a suitable solvent to drive the equilibrium towards the formation of the acyl fluoride. ncert.nic.in The halogen exchange reaction is a fundamental transformation in organic synthesis, allowing for the modulation of reactivity and the introduction of fluorine into molecules. researchgate.net
Friedel-Crafts Acylation with this compound
Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. sigmaaldrich.comnih.gov Using this compound, an isobutyryl group (a four-carbon acyl group) is introduced onto an aromatic substrate. vaia.compearson.com This reaction is a type of electrophilic aromatic substitution. sigmaaldrich.comlhsciencemansa.org
The Friedel-Crafts acylation mechanism commences with the activation of this compound by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com
Formation of the Electrophile : The Lewis acid coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage. sigmaaldrich.comyoutube.com This generates a resonance-stabilized acylium ion, where the positive charge is shared between the carbonyl carbon and oxygen. sigmaaldrich.comyoutube.comminia.edu.eg The isobutyryl acylium ion is the key electrophile in this reaction. Unlike the corresponding Friedel-Crafts alkylation where carbocation rearrangements are common, the acylium ion is stable and does not rearrange. vaia.comucalgary.caucalgary.ca
Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lhsciencemansa.orgminia.edu.eg
Deprotonation : A weak base, often the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that bears the new acyl group. masterorganicchemistry.com This final step restores the aromaticity of the ring, yielding the final product, an aryl ketone, and regenerating the Lewis acid catalyst (though it remains complexed to the product). youtube.com Water is added in a separate workup step to liberate the final ketone product from the catalyst. youtube.com
The position of acylation on a substituted aromatic ring is governed by the electronic properties and steric bulk of both the substituent on the ring and the incoming acyl group.
Electronic Effects : Activating groups (electron-donating groups like alkyl or alkoxy groups) on the aromatic ring direct the incoming electrophile to the ortho and para positions. Conversely, deactivating groups (electron-withdrawing groups like nitro or carbonyl groups) direct the electrophile to the meta position. ucalgary.ca
Steric Effects : The isobutyryl group, with its branched isopropyl structure, is sterically demanding. This bulkiness significantly influences the regioselectivity of the reaction. When acylating an activated aromatic ring like toluene (B28343), the large size of the isobutyryl group sterically hinders attack at the ortho positions, which are adjacent to the existing methyl group. ucalgary.ca Consequently, the para isomer is heavily favored and often forms as the major product. worldscientific.com For example, in the acylation of toluene with this compound, the product distribution strongly favors p-isopropyl tolyl ketone. worldscientific.com Similarly, with a bulky substituent like a tert-butyl group already on the ring, acylation will almost exclusively occur at the para position due to severe steric hindrance at the ortho sites. ucalgary.ca
In some cases, the steric hindrance can be so pronounced that it prevents the reaction from occurring efficiently, although Friedel-Crafts acylation is generally less susceptible to steric hindrance than alkylation. stackexchange.com
Table 1: Regioselectivity in the Friedel-Crafts Acylation of Phenolic Compounds
| Acylating Agent | Substrate | Regioisomer Ratio (ortho/para) | Reference |
| Butyryl Chloride | Phenolic Compound | 4 : 1 | nih.gov |
| This compound | Phenolic Compound | 5 : 1 | nih.gov |
A catalyst is essential for the Friedel-Crafts acylation to proceed. The most common and traditional catalyst is aluminum chloride (AlCl₃). sigmaaldrich.comvaia.com It is a powerful Lewis acid that effectively generates the acylium ion electrophile. sigmaaldrich.com However, AlCl₃ must be used in stoichiometric or even excess amounts because it complexes strongly with the carbonyl oxygen of the resulting aryl ketone product, rendering it inactive. worldscientific.com
While AlCl₃ is highly effective, its moisture sensitivity, corrosiveness, and the large quantity required have prompted research into alternative catalyst systems. worldscientific.com A variety of other Lewis acids can also catalyze the reaction, including:
Iron(III) chloride (FeCl₃) worldscientific.com
Boron trifluoride (BF₃) worldscientific.com
Titanium tetrachloride (TiCl₄) nih.gov
Zinc chloride (ZnCl₂) worldscientific.comrsc.org
Tin(IV) chloride (SnCl₄) nih.gov
Solid acid catalysts and heterogeneous systems have also been developed to facilitate easier separation and catalyst recycling. These include zeolites and mesoporous molecular sieves like (Al)MCM-41 and (Al)SBA-15, which have been ion-exchanged with metals such as Zn²⁺, Fe³⁺, and Al³⁺ to create active Lewis acid sites. worldscientific.com For the acylation of toluene with this compound, Al³⁺-exchanged forms of these molecular sieves have shown high activity. worldscientific.com Metal triflates, particularly when dissolved in ionic liquids, have also emerged as efficient and reusable catalyst systems for these acylations. mdpi.com
Table 2: Comparison of Catalysts for Toluene Acylation with this compound
| Catalyst | Type | Conversion of this compound (%) | Time (min) | Reference |
| H-(Al)MCM-41 | Heterogeneous (Zeolite-type) | ~37 | 240 | worldscientific.com |
| Fe-(Al)MCM-41 | Heterogeneous (Zeolite-type) | ~62 | 240 | worldscientific.com |
| Al-(Al)MCM-41 | Heterogeneous (Zeolite-type) | 60.5 | 240 | worldscientific.com |
| Al-(Al)SBA-15 | Heterogeneous (Zeolite-type) | 62.7 | 240 | worldscientific.com |
Reaction with Toluene: Formation of Isobutyryl Toluene Isomers
The reaction of this compound with toluene is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. nih.govrsc.org This process is primarily used to synthesize isopropyl tolyl ketones, which are valuable intermediates in organic synthesis. cas.cz The reaction typically requires a Lewis acid catalyst, although solid acid catalysts like zeolites have been extensively studied to improve selectivity and reduce environmental impact. researchgate.net
The methyl group of toluene is an activating, ortho-, para-directing group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609) and directs the incoming acyl group to the positions ortho and para to itself. vedantu.comnagwa.com Consequently, the acylation of toluene with this compound yields a mixture of positional isomers, primarily p-isobutyryl toluene and o-isobutyryl toluene. The formation of the meta-isomer is significantly less likely. nagwa.com
The choice of catalyst plays a crucial role in both the conversion of this compound and the selectivity towards a specific isomer. Studies on various zeolites have shown that the pore size and structure of the catalyst directly influence the reaction outcome. researchgate.net For instance, large-pore zeolites with three-dimensional channel systems, such as Zeolite Y and Beta, have demonstrated the highest conversion rates of this compound. researchgate.net In contrast, medium-pore zeolites like ZSM-5 and mordenite (B1173385) showed lower conversions. researchgate.net This is attributed to the slow diffusion and desorption of the bulky p-isobutyryl toluene product, which becomes trapped within the more restrictive channel systems of these zeolites. researchgate.net
A proposed reaction pathway suggests the formation of isobutyric anhydride (B1165640) as a reaction intermediate, which may also act as the acylating agent for toluene. researchgate.net
Table 1: Products of the Friedel-Crafts Acylation of Toluene with this compound
| Reactants | Catalyst Type | Major Products | Minor Products | Reference |
| This compound, Toluene | Lewis Acids / Zeolites | p-Isobutyryl toluene, o-Isobutyryl toluene | m-Isobutyryl toluene | researchgate.netnagwa.com |
Computational Chemistry Studies on this compound Reactivity
Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving this compound. Theoretical studies offer deep insights into reaction pathways, transition state structures, and the influence of various factors on reactivity.
Investigation of Nucleophilic Acyl Substitution Mechanisms (Addition-Elimination vs. Sₙ2-like)
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides like this compound. evitachem.com Two primary mechanisms are often considered: the stepwise addition-elimination mechanism and the concerted Sₙ2-like mechanism. masterorganicchemistry.comuou.ac.in
The addition-elimination mechanism proceeds in two steps. chemguide.co.uk First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. uou.ac.instudentdoctor.net In the second step, the carbonyl group reforms by eliminating the chloride ion as the leaving group. chemguide.co.uk This pathway is generally favored for most acyl chloride reactions. masterorganicchemistry.com
The Sₙ2-like mechanism , in contrast, is a concerted process where the nucleophile attacks the carbonyl carbon while the leaving group departs simultaneously, passing through a single pentacoordinate transition state. masterorganicchemistry.comwikipedia.org This mechanism avoids the formation of a distinct tetrahedral intermediate. studentdoctor.net
Computational studies suggest that the operative mechanism can be influenced by several factors. While addition-elimination is common, an Sₙ2-like pathway can become competitive, particularly with highly reactive nucleophiles or in highly polar solvents where the leaving group's departure is facilitated. masterorganicchemistry.comresearchgate.net For this compound, the steric hindrance from the isopropyl group might influence the geometry and stability of the transition state, making computational analysis essential to distinguish between the two pathways. masterorganicchemistry.com
Density Functional Theory (DFT) Modeling of Reaction Pathways
Density Functional Theory (DFT) has become a standard method for modeling the reaction pathways of organic reactions, including those involving this compound. acs.orgnih.gov DFT calculations allow researchers to map out the entire reaction coordinate, identifying intermediates and transition states. researchgate.netresearchgate.net
For instance, in the Friedel-Crafts acylation of toluene, DFT can be used to model the interaction of this compound with the Lewis acid catalyst (e.g., AlCl₃), the formation of the highly electrophilic acylium ion, its attack on the toluene ring to form the Wheland intermediate (a sigma complex), and the final deprotonation step to restore aromaticity. nih.gov DFT studies on zeolite-catalyzed acylations can elucidate how the acid sites within the zeolite framework activate the this compound and facilitate the reaction. acs.org These models can also predict the relative activation energies for attack at the ortho, meta, and para positions, explaining the observed isomer distribution. nih.gov
DFT is also employed to investigate the solvolysis of acyl chlorides and to understand how substituents and solvent molecules affect the reaction mechanism. acs.org
Transition State Analysis and Energy Profiles
A key output of computational modeling is the potential energy surface for a reaction, which provides the relative energies of reactants, intermediates, transition states, and products. researchgate.netutexas.edu By analyzing this energy profile, chemists can determine the rate-determining step of the reaction, which corresponds to the highest energy barrier (activation energy) on the reaction pathway. nih.gov
For the reaction of this compound, transition state analysis helps differentiate between the addition-elimination and Sₙ2 mechanisms. The addition-elimination pathway features two transition states and one intermediate, whereas the Sₙ2 pathway has only a single transition state. studentdoctor.netutexas.edu DFT calculations can precisely determine the geometries and energies of these critical points. mdpi.com
In Friedel-Crafts reactions, for example, DFT studies have shown that the rate-determining step is often the formation of the acylium ion. nih.gov However, depending on the reactivity of the aromatic substrate, the formation of the Wheland intermediate or the final deprotonation step can also have high energy barriers. nih.gov The energy profile provides a quantitative basis for understanding reaction rates and selectivity. utexas.edu
Solvent Effects on Reaction Mechanisms
The solvent can have a profound effect on reaction mechanisms and rates, and computational models are crucial for understanding these influences. numberanalytics.com Two main approaches are used to model solvent effects: implicit and explicit solvation models. numberanalytics.com
Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. researchgate.netnumberanalytics.com
Explicit solvation models involve including a number of individual solvent molecules in the calculation to model specific interactions, such as hydrogen bonding, between the solvent and the reacting species. numberanalytics.com
For reactions of this compound, the polarity of the solvent can significantly influence the mechanism. In solvolysis reactions, for example, highly polar solvents can stabilize ionic intermediates. Computational studies have shown that for some acyl chlorides, the mechanism can shift from a bimolecular addition-elimination pathway in less polar solvents to a unimolecular Sₙ1-type ionization mechanism in more polar, ionizing solvents like aqueous ethanol. acs.org This shift occurs because polar solvents can better solvate the acylium ion and the chloride leaving group, lowering the energy of the ionization pathway. researchgate.net
Table 2: Summary of Computational Approaches for this compound Reactivity
| Computational Method | Application | Key Insights | Reference |
| DFT Calculations | Modeling Reaction Pathways | Elucidation of intermediates (e.g., Wheland intermediate) and reaction steps in Friedel-Crafts acylation. | nih.govresearchgate.net |
| Transition State Analysis | Determining Reaction Energetics | Identification of rate-determining steps and calculation of activation energy barriers for different mechanistic pathways. | nih.govresearchgate.netutexas.edu |
| Solvation Models (Implicit/Explicit) | Investigating Solvent Effects | Understanding how solvent polarity can stabilize intermediates and potentially shift the reaction mechanism (e.g., from addition-elimination to Sₙ1). | researchgate.netacs.orgnumberanalytics.com |
Advanced Applications of Isobutyryl Chloride in Organic Synthesis
Pharmaceutical Synthesis and Drug Discovery
The reactivity of isobutyryl chloride is harnessed in multi-step syntheses of several active pharmaceutical ingredients (APIs), where it serves to create essential intermediates or to directly install a component of the final molecule.
Synthesis of Antiviral Agents (e.g., Molnupravir)
A critical application of this compound is in the synthesis of the antiviral drug Molnupiravir. This process involves the chemoselective acylation of cytidine (B196190), a nucleoside that serves as a key starting material. This compound is used to selectively attach an isobutyryl group to the primary 5'-hydroxyl group of the cytidine ribose sugar. tandfonline.com This reaction is a pivotal step, as it forms the 5′-O-isobutyryl cytidine intermediate, which is then converted to the final drug product. nih.gov
| Acylating Agent | Base | Solvent | Reported Yield | Reference |
|---|---|---|---|---|
| This compound | Triethylamine (B128534) (Et₃N) | Dimethylformamide (DMF) | 89.3% | tandfonline.com |
| Isobutyric anhydride (B1165640) | Triethylamine (Et₃N) & DMAP | Dichloromethane (B109758) (CH₂Cl₂) | 90% | acs.org |
| Isobutyric anhydride | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile (CH₃CN) | 78% | nih.gov |
Synthesis of Proteasome Inhibitors (e.g., Bortezomib)
Bortezomib (B1684674) is a dipeptidyl boronic acid derivative that functions as a proteasome inhibitor. nih.gov A review of prominent synthetic routes for Bortezomib indicates that its assembly relies on peptide coupling reagents and boronic acid chemistry. luxembourg-bio.comgoogle.com The synthesis involves coupling N-pyrazinyl-phenylalanine with a leucine (B10760876) boronate intermediate. google.com While this compound is a versatile acylating agent, its direct role in the primary synthesis of Bortezomib is not a defining feature of the established convergent syntheses. luxembourg-bio.comnih.gov Instead, the synthesis of Bortezomib and its analogs frequently involves the use of isobutyl boronic acid during the deprotection of a pinanediol boronate ester intermediate to yield the final boronic acid product. koreascience.kr
Synthesis of Nonsteroidal Anti-inflammatory Drugs (e.g., Ibuprofen)
The synthesis of the widely used NSAID, Ibuprofen (B1674241), provides a classic example of the application of this compound in industrial organic chemistry. In foundational synthetic routes like the Boots process, this compound is used in a Friedel-Crafts acylation reaction with benzene (B151609). sciencesnail.com This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), produces isobutyrophenone. sciencesnail.com
This ketone is a key intermediate that is subsequently reduced to form isobutylbenzene. sciencesnail.com Isobutylbenzene is the core precursor upon which the propionic acid side chain is constructed to complete the synthesis of Ibuprofen. central.edumedicilon.com Although modern, greener syntheses like the BHC process start directly from isobutylbenzene, the Friedel-Crafts acylation using this compound remains a fundamental method for preparing this essential starting material. sciencesnail.comresearchgate.net
| Step | Reactants | Catalyst | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Benzene + this compound | AlCl₃ | Isobutyrophenone | Friedel-Crafts Acylation |
| 2 | Isobutyrophenone | Zn(Hg), HCl | Isobutylbenzene | Clemmensen Reduction |
| 3 | Isobutylbenzene + Acetyl chloride | AlCl₃ | 4'-Isobutylacetophenone | Friedel-Crafts Acylation |
Derivatization of Nucleosides and Amino Esters
This compound is an effective reagent for the derivatization of nucleosides and the amino group of amino acids and their esters.
Nucleosides : In nucleoside chemistry, this compound is used for the selective acylation of hydroxyl groups on the sugar moiety. This transformation can be used to install protecting groups or, as seen in the case of Molnupiravir, to form a prodrug that enhances bioavailability. mdpi.com The reaction conditions can be tuned to favor acylation at the more reactive primary hydroxyl group (e.g., the 5'-OH) over the secondary hydroxyls. tandfonline.com
Amino Esters : The reaction between an acyl chloride, such as this compound, and the primary or secondary amine of an amino acid or amino ester is a fundamental transformation for forming an amide bond. This process, known as N-acylation, is often used to protect the amino group during subsequent reactions involving other functional groups within the molecule. The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk While various acylating agents are used for this purpose, this compound provides a straightforward method to introduce an N-isobutyryl group. isofts.kiev.uaresearchgate.net
Preparation of Ketimine Derivatives
Ketimines are compounds containing a carbon-nitrogen double bond, where the carbon is also bonded to two other carbon atoms (a ketone equivalent). The standard synthesis of ketimines involves the condensation reaction between a ketone and a primary amine, often catalyzed by an acid or promoted by dehydrating agents. organic-chemistry.orgredalyc.org Other modern methods include palladium-catalyzed reactions using imidoyl chlorides. nih.gov A review of common synthetic methodologies for ketimine formation does not feature this compound as a primary reagent for constructing the C=N functional group. Its role is generally limited to the acylation of other functional groups present in the starting materials or products, rather than participating directly in the imine formation.
Synthesis of 5'-Isobutyryl-N4-hydroxycytidine
5'-Isobutyryl-N4-hydroxycytidine is the active pharmaceutical ingredient Molnupiravir, which is technically a prodrug of N4-hydroxycytidine (NHC). mdpi.comnih.gov The synthesis of this specific molecule is a key focus of pharmaceutical research. One synthetic approach involves the acylation of a protected D-ribose derivative with this compound to prepare an acylated sugar intermediate. This intermediate is then condensed with a protected N4-hydroxycytosine base, followed by deprotection steps to yield the final product. Another route involves the direct, selective acylation of N4-hydroxycytidine at the 5'-position. nih.gov Furthermore, related analogs, such as N4-O-isobutyryl cytidine, can be synthesized from protected N4-hydroxycytidine intermediates using this compound in the presence of a base like triethylamine. nih.govresearchgate.net
Synthesis of Asymmetrical Curcumin (B1669340) Analogs
This compound is instrumental in the synthesis of asymmetrical curcumin analogs, which are compounds of interest for their potential therapeutic properties. In a key step of the synthesis, this compound is employed to acylate the phenolic hydroxyl groups of a curcumin intermediate. This reaction is typically an electrophilic aromatic substitution. nih.gov
The synthesis involves reacting the curcumin intermediate with this compound in a suitable solvent, commonly tetrahydrofuran (B95107) (THF), at room temperature. nih.gov A base, such as triethylamine (Et3N), is often added to neutralize the hydrogen chloride byproduct formed during the reaction. nih.gov This acylation step is crucial for modifying the structure of curcumin, leading to analogs with potentially enhanced biological activity and stability. nih.gov
Table 1: Reaction Conditions for the Synthesis of Asymmetrical Curcumin Analogs
| Parameter | Condition |
| Reagent | This compound |
| Substrate | Hydroxyl-containing curcumin intermediate |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (Et3N) |
| Temperature | Room temperature |
General Acylating Agent in Pharmaceutical Intermediates
The primary role of this compound in the synthesis of pharmaceutical intermediates is as an acylating agent, facilitating the introduction of an isobutyryl group into various molecules. evitachem.com This is achieved through a nucleophilic acyl substitution reaction, where a nucleophile attacks the electrophilic carbonyl carbon of this compound. evitachem.com
The generally accepted mechanism proceeds through a two-step addition-elimination process. Initially, the nucleophile adds to the carbonyl group, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group, resulting in the acylated product. evitachem.comlibretexts.org This versatile reactivity makes this compound a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs).
Polymer Chemistry and Material Science
This compound finds significant applications in the field of polymer chemistry and material science, where it is utilized for polymer modification, the synthesis of specialized hyperbranched polymers, and the production of specialty polymers.
Polymer Modification and Introduction of Isobutyryl Groups
This compound is employed in the post-polymerization modification of various polymers to introduce isobutyryl groups, thereby altering their chemical and physical properties. A notable example is the surface modification of cellulose (B213188). The hydroxyl groups on the surface of cellulose can be esterified using this compound in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This modification can change the surface properties of cellulose, for instance, by increasing its hydrophobicity. researchgate.net
The introduction of isobutyryl groups can influence properties such as solubility, thermal stability, and biocompatibility, making it a useful strategy for tailoring polymers for specific applications.
Synthesis of Fully Isobutyramide (B147143) Terminated Hyperbranched Polyethylenimines
This compound is a key reagent in the synthesis of fully isobutyramide terminated hyperbranched polyethylenimines (HPEIs). These polymers are of interest for various biomedical and industrial applications. The synthesis involves the reaction of the primary and secondary amine groups present on the periphery of the hyperbranched polyethylenimine with an excess of this compound. evitachem.com
This acylation reaction converts the terminal amine functionalities into isobutyramide groups. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the HCl generated. The resulting fully isobutyramide terminated HPEIs exhibit different solubility profiles and chemical reactivity compared to the parent amine-terminated polymers. A general procedure for the formation of an isobutyramide from this compound involves its reaction with ammonia (B1221849), which serves as a model for the reaction with the amine groups of HPEI. nih.govorgsyn.org
Table 2: General Conditions for Isobutyramide Formation
| Parameter | Condition |
| Reagent | This compound |
| Nucleophile | Amine (e.g., terminal amines of HPEI) |
| Solvent | Aprotic solvent (e.g., Toluene (B28343), Xylene) |
| Temperature | -15°C to 30°C |
Production of Specialty Polymers (e.g., Polyisobutyryl Acrylate)
While this compound is not directly polymerized, it serves as a crucial precursor in the synthesis of specialty monomers, such as isobutyl acrylate (B77674), which are then polymerized to produce specialty polymers like polyisobutyryl acrylate. The synthesis of isobutyl acrylate can be achieved through the esterification of acrylic acid with isobutanol. Isobutanol can be produced from this compound through reduction.
Alternatively, this compound can be converted to isobutyric acid via hydrolysis, which is then esterified with an alcohol to produce the corresponding ester. nbinno.com The resulting isobutyl acrylate monomer can undergo polymerization, typically via free-radical polymerization, to yield polyisobutyryl acrylate. nih.govresearchgate.net This polymer is utilized in applications such as adhesives and coatings. nbinno.com
Agrochemical Synthesis
This compound is an important intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. nbinno.com Its role is typically to introduce the isobutyryl moiety into the final molecule, which is often essential for its biological activity.
An example of its application is in the synthesis of the herbicide butachlor (B1668075). Butachlor is produced by the reaction of 2,6-diethylaniline (B152787) with chloroacetyl chloride, followed by reaction with formaldehyde (B43269) and n-butanol. While this compound is not directly in the main synthetic pathway of butachlor reported, it is a key component in the synthesis of related chloroacetanilide herbicides. nih.gov
Furthermore, this compound is a potential precursor in the synthesis of the fungicide fenpropimorph (B1672530). The synthesis of fenpropimorph involves the reaction of a substituted propanol (B110389) intermediate with 2,6-dimethylmorpholine. The propanol intermediate can be synthesized using this compound as a starting material through acylation followed by reduction. google.comgoogle.com
Production of Herbicides and Insecticides (e.g., Butachlor)
This compound is an important intermediate in the production of various agrochemicals, including herbicides and insecticides. nbinno.com A notable example is its use in the synthesis of the herbicide butachlor. nbinno.com Butachlor is a widely used pre-emergent herbicide for controlling annual grasses and certain broadleaf weeds, particularly in rice fields.
While the precise, detailed reaction mechanism for the industrial synthesis of butachlor can vary, the role of this compound would typically involve an acylation reaction. In this context, this compound would be used to introduce the isobutyryl group to an amine precursor, forming an amide bond. This resulting isobutyramide would then undergo further chemical transformations to yield the final butachlor molecule. The use of this compound in this process highlights its utility in constructing the core structure of complex and commercially significant agrochemicals.
Fine Chemical and Dye Intermediate Synthesis
This compound's utility extends to the synthesis of fine chemicals and as an intermediate in the production of dyes. nbinno.com Its ability to readily undergo acylation reactions makes it a key component in the creation of various organic compounds with specific functionalities.
Synthesis of Organic Peroxides
A significant application of this compound in fine chemical synthesis is in the production of organic peroxides, specifically diisobutyryl peroxide. gcms.cz This compound is a notable polymerization initiator. The synthesis is typically achieved by reacting this compound with a peroxide source, such as hydrogen peroxide, in the presence of a base.
Several methods have been explored to optimize the yield of diisobutyryl peroxide. One approach involves the reaction of this compound with hydrogen peroxide and a hydroxide (B78521) (e.g., ammonium (B1175870) hydroxide or potassium hydroxide) under vigorous agitation, which can be achieved through ultrasonication. researchgate.net Another method describes the slow addition of this compound in a hexane (B92381) solvent to an aqueous solution of sodium peroxide. researchgate.net Research has shown that traditional batch-wise synthesis methods can result in lower yields due to the hydrolysis of this compound. researchgate.net However, innovative methods focusing on controlled addition of reagents at low temperatures and optimized solvent systems have been developed to achieve significantly higher yields. researchgate.net
Table 1: Synthesis Methods for Diisobutyryl Peroxide from this compound
| Reactants | Reaction Conditions | Reported Yield | Reference |
| This compound, Ammonium hydroxide, Hydrogen peroxide | High power ultrasonication in hexane-water | 47% | researchgate.net |
| This compound, Potassium hydroxide, Hydrogen peroxide | High power ultrasonication in hexane-water | 29% | researchgate.net |
| This compound, Sodium peroxide | Two-phase reaction (hexane-water), 25-30°C | ~72% | researchgate.net |
| This compound, Sodium hydroxide, Hydrogen peroxide | Controlled addition at -5–5°C in hexane/silicone oil | >97.5% | researchgate.net |
Applications in Azo Dyes and Phthalocyanine (B1677752) Blue Synthesis
This compound is reported to be used as an intermediate in the synthesis of certain dyes and pigments, including azo dyes and phthalocyanine blue. nbinno.com However, the specific details of its role in the synthesis of these particular classes of dyes are not extensively detailed in readily available literature.
In the context of dye synthesis, it is plausible that this compound is used to introduce an isobutyryl group onto a precursor molecule. This modification could be intended to alter the final properties of the dye, such as its solubility, lightfastness, or color. For instance, in the synthesis of a flavin-based dye, this compound has been used as a reagent in the initial steps of the synthesis. researchgate.net This suggests a potential role for this compound in the acylation of aromatic amines or other nucleophilic groups present in dye precursors. Further research into specific synthetic pathways is needed to fully elucidate the precise function of this compound in the production of azo and phthalocyanine dyes.
Analytical Chemistry and Separation Science
In the realm of analytical chemistry, this compound serves as a valuable reagent for the derivatization of molecules, enhancing their separation and detection in various chromatographic techniques.
Separation and Identification of Bioactive Compounds (e.g., Shikonin (B1681659) and its ester derivatives)
A well-documented application of this compound is in the separation and identification of shikonin and its ester derivatives. scientificlabs.iesigmaaldrich.com Shikonin is a naturally occurring naphthoquinone pigment found in the roots of several plants and is known for its various biological activities.
In the analysis of these compounds, this compound is used to synthesize isobutyrylshikonin (B150250), which can then be used as a standard for chromatographic analysis. scientificlabs.ie This allows for the accurate identification and quantification of naturally occurring isobutyrylshikonin in plant extracts using techniques like High-Performance Liquid Chromatography (HPLC). scientificlabs.ie The ability to synthesize specific ester derivatives of shikonin is crucial for developing reliable analytical methods for these complex natural products.
Derivatization for Chromatographic Analysis (GC, HPLC)
Derivatization is a common strategy in chromatography to improve the analytical properties of compounds, such as their volatility for Gas Chromatography (GC) or their detectability for HPLC. Acyl chlorides, including this compound, are a class of reagents used for this purpose. They react with functional groups containing active hydrogens, such as amines and alcohols, to form more stable and readily analyzable derivatives.
While specific, widespread applications of this compound as a general derivatizing agent for various classes of compounds are not as extensively documented as some other acylating agents, its utility in this area is recognized. For instance, a patent describes a method for the derivatization of various acyl chlorides, including this compound itself, with reagents like 2-nitrophenylhydrazine (B1229437) for subsequent analysis by HPLC with a Diode-Array Detector (DAD). google.com This indicates its role in analytical methods designed to quantify residual acyl chlorides.
Furthermore, the use of isobutyryl-l-cysteine (B13689362) as a chiral derivatizing agent has been reported, highlighting the potential for this compound to be a precursor in the synthesis of more complex derivatizing agents for specialized analytical applications like chiral separations. researchgate.net The general principle of acylation with this compound can be applied to various analytes to enhance their chromatographic performance, although specific methodologies may need to be developed and optimized for each class of compounds.
Spectroscopic and Analytical Characterization of Isobutyryl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For isobutyryl chloride, both ¹H and ¹³C NMR are routinely employed to verify its distinct structural features.
¹H NMR Spectral Interpretation
The proton NMR (¹H NMR) spectrum of this compound is relatively simple and highly characteristic, displaying two distinct signals that correspond to the two types of protons in the molecule.
The methine proton (-CH) alpha to the carbonyl group is significantly deshielded by the electron-withdrawing acyl chloride group. This results in a signal appearing in the downfield region of the spectrum. This proton is coupled to the six equivalent protons of the two adjacent methyl groups. According to the n+1 rule, its signal is split into a septet (a multiplet with seven lines).
The six protons of the two equivalent methyl groups (-CH₃) are coupled to the single methine proton. Consequently, their signal appears as a doublet (a multiplet with two lines) in the upfield region of the spectrum. The typical vicinal coupling constant (³J) for this type of aliphatic system is approximately 7 Hz.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ) ppm (approx.) | Multiplicity | Coupling Constant (J) Hz (approx.) | Integration |
|---|---|---|---|---|
| (CH₃)₂CH- | 2.9 - 3.1 | Septet | ~7 | 1H |
| (CH₃)₂CH- | 1.2 - 1.4 | Doublet | ~7 | 6H |
¹³C NMR Spectral Interpretation
The carbon-13 NMR (¹³C NMR) spectrum of this compound provides complementary information, showing three distinct signals corresponding to the three unique carbon environments in the molecule.
The carbonyl carbon (-C=O) of the acyl chloride group is the most deshielded carbon due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. Its signal appears furthest downfield, typically in the range of 170-185 ppm. The tertiary methine carbon (α-carbon) is also deshielded by the adjacent carbonyl group and appears at an intermediate chemical shift. The two equivalent methyl carbons are the most shielded and therefore resonate at the most upfield position in the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ) ppm (approx. range) |
|---|---|
| -C=O | 170 - 185 |
| (CH₃)₂CH- | 40 - 50 |
| (CH₃)₂CH- | 15 - 25 |
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
While the 1D NMR spectra are generally sufficient for the identification of this compound, two-dimensional (2D) NMR techniques can provide unambiguous confirmation of the structure by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the septet of the methine proton with the doublet of the methyl protons. This directly confirms the coupling, and thus the connectivity, between these two groups of protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal.
In-situ NMR for Reaction Monitoring
In-situ or online NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time without the need for sample extraction. Reactions involving this compound, such as esterification or amidation, can be effectively monitored using this method.
For example, in the reaction of this compound with an alcohol to form an ester, an in-situ ¹H NMR setup would allow for the continuous observation of the spectra. Researchers can track the decrease in the intensity of the characteristic septet of the this compound's methine proton while simultaneously observing the appearance and increase in intensity of new signals corresponding to the methine proton in the newly formed ester product. This provides valuable kinetic data and insight into reaction mechanisms. The monitoring of acylation reactions involving similar compounds like acetyl chloride has been successfully demonstrated, highlighting the utility of this technique.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the most prominent and diagnostic feature in its IR spectrum is the carbonyl group absorption.
Characteristic Carbonyl Stretch Frequencies
The carbonyl (C=O) stretching vibration in acid chlorides is known to occur at a particularly high frequency due to the inductive electron-withdrawing effect of the adjacent chlorine atom. This effect strengthens the C=O double bond, causing it to absorb infrared radiation at a higher wavenumber compared to ketones, esters, or amides.
For aliphatic acid chlorides like this compound, a very strong and sharp absorption band is typically observed in the range of 1775–1815 cm⁻¹. This intense and characteristic peak is a clear indicator of the acyl chloride functional group.
Table 3: Characteristic IR Absorption for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride (C=O) | Stretch | 1775 - 1815 | Strong, Sharp |
C-Cl Absorption Bands
In the infrared (IR) spectrum of this compound, the absorption band corresponding to the carbon-chlorine (C-Cl) stretching vibration is a key diagnostic feature. For alkyl halides in general, the C-Cl stretch typically appears in the fingerprint region of the spectrum, specifically between 850 and 550 cm⁻¹. vscht.cz The precise position and intensity of this band can be influenced by the molecular structure and the presence of adjacent functional groups. In this compound, the C-Cl bond is part of an acyl chloride functional group, which affects its vibrational frequency. The IR spectrum of this compound exhibits a characteristic absorption in this region, confirming the presence of the C-Cl bond.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-Cl Stretch | 850 - 550 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.
Fragmentation Patterns and Acylium Ion Formation
In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation in predictable ways. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 106 and 108 amu, reflecting the isotopes of chlorine, ³⁵Cl and ³⁷Cl). nist.gov
A primary fragmentation pathway is the alpha-cleavage, where the bond between the carbonyl carbon and the isopropyl group breaks, or the bond between the carbonyl carbon and the chlorine atom breaks. libretexts.orglibretexts.org Cleavage of the C-Cl bond results in the formation of the isobutyryl acylium ion. This acylium ion is a characteristic fragment for acyl chlorides and is observed at m/z 71. chemicalbook.comwikipedia.org Another significant fragmentation involves the loss of the carbonyl group, leading to the formation of an isopropyl cation, which is often the base peak in the spectrum at m/z 43. chemicalbook.comnih.gov
The key fragmentation pathways are summarized below:
[ (CH₃)₂CHCOCl ]⁺˙ → [ (CH₃)₂CHCO ]⁺ + Cl˙ (Acylium ion formation)
[ (CH₃)₂CHCOCl ]⁺˙ → [ (CH₃)₂CH ]⁺ + COCl˙ (Isopropyl cation formation)
| Fragment Ion | Structure | m/z | Significance |
| Isobutyryl Acylium Ion | [ (CH₃)₂CHCO ]⁺ | 71 | Characteristic fragment |
| Isopropyl Cation | [ (CH₃)₂CH ]⁺ | 43 | Base Peak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with great confidence. For this compound (C₄H₇ClO), the calculated exact mass is 106.0185425 Da. nih.gov HRMS can distinguish this compound from other isomeric compounds that have the same nominal mass but different elemental formulas. This precision is crucial for unambiguous identification in complex mixtures or for confirming the synthesis of the target compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring
Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. starshinechemical.com In this method, the gas chromatograph separates the components of a sample mixture based on their volatility and interaction with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, which provides mass spectra for their identification. nih.gov
This technique allows for the detection and quantification of impurities, starting materials, and byproducts. fujifilm.comtcichemicals.com For instance, in the synthesis of other chemicals using this compound, GC-MS can be used to track the consumption of the acyl chloride and the formation of the desired product over time, enabling optimization of reaction conditions. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. fiveable.me this compound contains a carbonyl group (C=O), which is a chromophore that absorbs light in the ultraviolet region.
Electronic Transitions (π→π and n→π)**
The carbonyl group in this compound gives rise to two characteristic electronic transitions: π→π* and n→π*. shu.ac.uklibretexts.org
n→π Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital, located on the oxygen atom, to an anti-bonding π* orbital of the carbonyl group. libretexts.org These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. libretexts.org In polar solvents, this transition undergoes a hypsochromic (blue) shift to shorter wavelengths. youtube.com
π→π Transition:* This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, both associated with the carbonyl double bond. libretexts.org These transitions are much more intense (high molar absorptivity) than n→π* transitions and occur at shorter wavelengths. shu.ac.uklibretexts.org Polar solvents tend to cause a bathochromic (red) shift to longer wavelengths for this transition. youtube.com
| Transition | Description | Typical Characteristics |
| n→π | Excitation of a non-bonding electron to a π anti-bonding orbital. | Longer wavelength, low intensity. |
| π→π | Excitation of a π bonding electron to a π anti-bonding orbital. | Shorter wavelength, high intensity. |
Kinetic Studies using UV-Vis Spectroscopy
UV-Visible spectroscopy is a powerful tool for monitoring the kinetics of chemical reactions by measuring the change in absorbance of a reactant or product over time. thermofisher.comsapub.org The principle is rooted in the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, the molar extinction coefficient, and the optical path length. thermofisher.com By tracking the absorbance at a specific wavelength corresponding to a species involved in the reaction, the rate of reaction, rate constant, and reaction order can be determined. thermofisher.comsapub.org
For a compound like this compound, which does not possess a strong chromophore in the UV-Vis range, direct monitoring can be challenging. Kinetic studies, therefore, often rely on indirect methods. One common approach is to monitor the formation of a UV-active product. For instance, the solvolysis (e.g., hydrolysis or alcoholysis) of this compound can be followed if the resulting carboxylic acid or ester, or a reaction with an indicator, produces a measurable change in the UV-Vis spectrum.
Another strategy involves a reaction with a specific chromogenic reagent that quantitatively reacts with the acyl chloride. The appearance of the colored product is then monitored spectrophotometrically. The reaction progress can be followed by recording the absorbance at timed intervals, allowing for the calculation of the reaction rate.
Hypothetical Kinetic Data for this compound Reaction
Below is a data table illustrating hypothetical results from a kinetic experiment where the formation of a chromophoric product from this compound is monitored over time.
| Time (seconds) | Absorbance at λmax | Calculated Product Concentration (M) |
| 0 | 0.005 | 0.0000 |
| 30 | 0.150 | 0.0003 |
| 60 | 0.275 | 0.0006 |
| 90 | 0.380 | 0.0008 |
| 120 | 0.465 | 0.0009 |
| 150 | 0.530 | 0.0011 |
| 180 | 0.580 | 0.0012 |
Note: Data are hypothetical and for illustrative purposes only.
By plotting the concentration of the product versus time, the initial reaction rate can be determined. Further analysis, such as plotting the natural log of the reactant concentration versus time, can help establish the order of the reaction. thermofisher.com
Chromatographic Techniques for Analysis and Monitoring
Chromatography is an essential analytical technique for separating, identifying, and quantifying components in a mixture. For a reactive compound like this compound, the choice of chromatographic method is critical to prevent on-column reactions and ensure accurate analysis.
Normal Phase Chromatography for Reactive Species
Normal Phase High-Performance Liquid Chromatography (NP-HPLC) utilizes a polar stationary phase (e.g., silica (B1680970) or alumina) and a non-polar mobile phase (e.g., hexane (B92381) or heptane). researcher.liferesearchgate.net This technique is well-suited for separating non-polar to moderately polar compounds.
However, the analysis of highly reactive species like acyl chlorides using traditional NP-HPLC presents significant challenges. The silanol (B1196071) groups on the surface of standard silica stationary phases are acidic and can react with this compound, leading to degradation of the analyte, poor peak shape, and non-reproducible results. Furthermore, trace amounts of water in the mobile phase can hydrolyze the compound.
To mitigate these issues, several strategies can be employed:
Use of Deactivated Stationary Phases: Employing end-capped or deactivated silica columns with reduced silanol activity can minimize on-column reactions.
Aprotic Mobile Phases: Strict control of the mobile phase composition, ensuring it is anhydrous and aprotic, is crucial to prevent hydrolysis.
Fast Analysis Times: Utilizing short columns and high flow rates can reduce the residence time of the analyte on the column, thereby minimizing the opportunity for degradation.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.orgteledynelabs.com SFC combines some of the best features of gas and liquid chromatography, offering high efficiency and fast analysis times. shimadzu.comchromatographyonline.com
For a small, volatile, and thermally labile molecule like this compound, SFC presents several advantages:
Low Viscosity and High Diffusivity: The supercritical CO2 mobile phase has low viscosity and high diffusivity, which allows for high flow rates and rapid separation without generating excessive backpressure. nih.gov
Inert Mobile Phase: Carbon dioxide is largely inert and aprotic, reducing the likelihood of reaction with the acyl chloride compared to protic solvents or active stationary phases in HPLC.
Mild Operating Temperatures: SFC can be run at low temperatures, which is beneficial for thermally sensitive compounds.
SFC is often used with the same types of polar stationary phases as NP-HPLC, but the properties of the supercritical fluid mobile phase make it a more robust option for analyzing reactive species. nih.gov
Strategies for Derivatization for Enhanced Stability and Detection
Given the high reactivity of this compound, a common and effective analytical strategy is to convert it into a more stable and easily detectable derivative prior to chromatographic analysis. google.com Derivatization serves two primary purposes: it stabilizes the analyte by converting the reactive acyl chloride group into a less reactive functional group (e.g., an ester or amide), and it can introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors. science.govddtjournal.com
A typical derivatization scheme involves reacting this compound with a suitable agent. For example, reaction with an alcohol (e.g., benzyl (B1604629) alcohol) or an amine can form a stable ester or amide, respectively. If the derivatizing agent contains a UV-active group, the resulting product can be easily quantified using reverse-phase HPLC with UV detection.
One patented method describes the derivatization of acyl chlorides with nitrophenylhydrazine. google.com This reaction produces a stable derivative that has strong absorption in the UV-visible region, allowing for sensitive detection via HPLC with a Diode-Array Detector (HPLC-DAD). google.com This approach avoids the issues associated with direct analysis and can distinguish the original acyl chloride from its corresponding carboxylic acid. google.com
Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound | Challenges & Considerations |
| Normal Phase HPLC | Polar stationary phase, non-polar mobile phase. | Good for separating isomers. | High reactivity with silica stationary phase and trace water; potential for on-column degradation. |
| Supercritical Fluid Chromatography (SFC) | Normal phase separation using supercritical CO2 as mobile phase. | Fast analysis, inert mobile phase, low operating temperatures, reduced risk of degradation. | Requires specialized instrumentation. |
| Derivatization followed by HPLC | Chemical conversion to a stable, detectable derivative before analysis. | Eliminates analyte reactivity, enhances stability and detector response, allows use of robust reverse-phase methods. | Requires a quantitative and reproducible derivatization step; may increase sample preparation time. |
Thermodynamic and Kinetic Considerations in Isobutyryl Chloride Reactions
Energetics of Acyl Chloride Formation
The synthesis of isobutyryl chloride, typically from isobutyric acid, is a process whose feasibility and pathway are dictated by thermodynamic and kinetic parameters. The conversion of a carboxylic acid to an acyl chloride is an endergonic process under standard conditions, necessitating the use of activating reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
A computational study utilizing density functional theory (DFT) on the formation of acid chlorides from α-chlorinated carboxylic acids and thionyl chloride reveals that these reactions generally proceed through two competitive, multi-step pathways. researchgate.net Although this study did not specifically include isobutyric acid, the general principles are applicable. The formation of the acyl chloride is characterized by several activation barriers, all of which are reported to be enthalpy-controlled. researchgate.net
The standard enthalpy of formation (ΔfH°) for this compound in the gaseous state has been calculated to be -259.49 kJ/mol. chemeo.com This value, while computationally derived, provides a thermodynamic baseline for the compound's stability relative to its constituent elements. Experimental determination of this value would be necessary for a more precise understanding of the energetics of its formation.
The reaction between a carboxylic acid and thionyl chloride to form an acyl chloride proceeds through a series of intermediates and transition states. Computational studies on analogous systems suggest that the mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. researchgate.net The transition states in these pathways are typically cyclic in nature. researchgate.net
The activation barriers (ΔG‡) for these steps are described as moderate, generally falling below 190 kJ/mol for the systems studied. researchgate.net These barriers represent the energy required to reach the transition state for each step of the reaction. The specific activation energies and the precise structures of the transition states for the formation of this compound have not been extensively reported in the literature, highlighting an area for further computational and experimental investigation.
Reaction Rate Studies and Kinetic Modeling
The high reactivity of this compound is a key feature, making it a valuable reagent in organic synthesis. This reactivity is quantifiable through reaction rate studies and can be modeled to predict its behavior under various conditions.
The rates of reactions involving this compound, such as nucleophilic acyl substitution, are significantly influenced by several factors:
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.
Concentration: The rate of reaction is typically dependent on the concentration of the reactants. For bimolecular reactions involving this compound and a nucleophile, the rate is often proportional to the product of their concentrations.
Solvent: The solvent plays a crucial role in the solvolysis of acyl chlorides. The polarity and nucleophilicity of the solvent can dramatically affect the reaction rate. For instance, in the solvolysis of isobutyl chloroformate, a structurally related compound, the specific rates of reaction increase as the amount of water is increased in binary aqueous-organic solvents. nih.gov This is attributed to the interplay of solvent nucleophilicity and ionizing power in stabilizing the transition state. nih.gov
Kinetic modeling of solvolysis reactions of compounds similar to this compound often employs the extended Grunwald-Winstein equation. nih.gov This equation correlates the specific rate of solvolysis with the solvent nucleophilicity (NT) and the solvent ionizing power (YCl). nih.gov
The reactivity of this compound can be understood in the context of other acyl halides. Generally, the reactivity of acyl halides follows the order: acyl iodide > acyl bromide > acyl chloride > acyl fluoride (B91410). This trend is primarily governed by the leaving group ability of the halide, with iodide being the best leaving group.
Compared to unbranched acyl chlorides like acetyl chloride, this compound's reactivity is influenced by steric hindrance from the isopropyl group. This steric bulk can hinder the approach of nucleophiles to the electrophilic carbonyl carbon, potentially slowing down the reaction rate compared to less hindered acyl chlorides. However, the electron-donating effect of the isopropyl group can also influence the stability of the transition state.
Kinetic studies on the methanolysis of acetyl chloride and chloroacetyl chlorides have shown that the order of reactivity can be influenced by the reaction mechanism. For reactions proceeding through an addition-intermediate mechanism, the reactivity order was found to be CH₃COCl < CH₂ClCOCl < CHCl₂COCl. niu.edu Conversely, for reactions with a more ionic mechanism, the trend was reversed. niu.edu While direct kinetic comparisons involving this compound are scarce, its reactivity is expected to be a balance of electronic and steric effects.
Self-Ionization and Ionic Nature of this compound
Acyl chlorides have the potential to undergo self-ionization, forming an acylium ion and a chloride ion. This equilibrium is generally not significant in the pure liquid or in non-polar solvents. However, in the presence of strong Lewis acids, the equilibrium can be shifted significantly towards the formation of the acylium ion. rsc.org
The formation of acylium ions is a key step in Friedel-Crafts acylation reactions, where they act as potent electrophiles. rsc.org While the self-ionization of this compound itself is not well-documented, it is expected to be very low. The ionic character of the carbon-chlorine bond, however, is significant due to the electronegativity difference between the two atoms, contributing to the high electrophilicity of the carbonyl carbon. The presence of the electron-donating isopropyl group in this compound may slightly stabilize the formation of a potential acylium ion compared to acetyl chloride.
In polar, ionizing solvents, the C-Cl bond in this compound can be further polarized, and in some cases, heterolytic cleavage can occur, leading to a solvent-separated ion pair. The extent of this ionization is dependent on the specific solvent properties.
Conductance Studies in Various Media
The electrical conductance of this compound solutions provides valuable insights into the nature and extent of ionization and complex formation. Studies have shown that pure this compound has a very low specific conductance, on the order of 1.2 x 10⁻⁸ Ω⁻¹cm⁻¹, indicating that it is a very poor conductor of electricity and does not significantly self-ionize.
The introduction of various solutes, particularly Lewis acids, can dramatically alter the conductance of this compound solutions. This change in conductance is attributed to the formation of ionic complexes. For instance, when strong chloride ion acceptors such as antimony pentachloride (SbCl₅), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) are dissolved in this compound, there is a marked increase in the solution's conductance. This suggests the formation of ionic species.
The following table presents the specific conductance of this compound solutions with various Lewis acids at different molar concentrations.
| Molar Concentration (mol/L) | Specific Conductance (Ω⁻¹cm⁻¹) |
| Antimony Pentachloride (SbCl₅) | |
| 0.002 | 1.5 x 10⁻⁶ |
| 0.005 | 3.2 x 10⁻⁶ |
| 0.010 | 5.8 x 10⁻⁶ |
| Tin Tetrachloride (SnCl₄) | |
| 0.005 | 4.1 x 10⁻⁷ |
| 0.010 | 7.5 x 10⁻⁷ |
| 0.020 | 1.3 x 10⁻⁶ |
| Titanium Tetrachloride (TiCl₄) | |
| 0.010 | 2.1 x 10⁻⁸ |
| 0.020 | 3.8 x 10⁻⁸ |
| 0.050 | 8.2 x 10⁻⁸ |
The data clearly indicates that the specific conductance increases with the concentration of the Lewis acid. Antimony pentachloride, a very strong Lewis acid, produces the most significant increase in conductance, followed by tin tetrachloride and then titanium tetrachloride. This trend aligns with the relative Lewis acidities of these compounds. The interaction between the Lewis acid (MCln) and this compound is believed to generate a cationic species, the isobutyrylium ion, and a complex anion.
The formation of these ionic species enhances the conductivity of the otherwise non-conducting solvent. The degree of ionization and, consequently, the conductance, is dependent on the strength of the Lewis acid and its ability to abstract a chloride ion from this compound.
Feebly Self-Ionized Solvent Behavior
Based on conductance, freezing point, and infrared studies, this compound is characterized as a feebly self-ionized solvent. emerson.com This means that in its pure state, it undergoes a very limited degree of auto-ionization. The proposed self-ionization equilibrium for this compound can be represented as:
2(CH₃)₂CHCOCl ⇌ [(CH₃)₂CHCO]⁺ + [(CH₃)₂CHCOCl₂]⁻
This equilibrium lies heavily to the left, resulting in a very low concentration of the isobutyrylium cation and the tetrachloroisobutyrate anion. The low specific conductance of pure this compound is a direct consequence of this minimal self-ionization.
The feebly self-ionized nature of this compound makes it a suitable solvent for studying the ionization of Lewis acids and bases. The addition of a Lewis acid, as discussed in the previous section, shifts the equilibrium by reacting with the chloride ions, thereby increasing the concentration of the isobutyrylium cation. Conversely, the addition of a Lewis base (a chloride ion donor) would suppress the self-ionization by increasing the concentration of the chloride ion, shifting the equilibrium to the left.
This behavior is analogous to the autoprotolysis of water, although the extent of self-ionization in this compound is significantly less. The ability of this compound to act as a differentiating solvent for Lewis acids of varying strengths is a key aspect of its chemistry, allowing for the study of relative acidities and the formation of various ionic adducts.
Environmental and Safety Considerations in Handling Isobutyryl Chloride
Environmental Impact of Chloride and Acid Halides
The environmental footprint of isobutyryl chloride is intrinsically linked to its chemical properties as an acid halide and a source of chloride ions upon hydrolysis.
Industrial processes involving this compound generate waste streams that require careful management to prevent environmental contamination. These waste streams may contain unreacted this compound, byproducts, and cleaning materials. The primary method for disposal of waste this compound is through incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the corrosive and flammable nature of the substance. cdhfinechemical.com Non-recyclable solutions should be offered to a licensed disposal company, and contaminated packaging must be disposed of as unused product. cdhfinechemical.com It is crucial to prevent the product from entering drains or surface water. kscl.co.in
This compound is a volatile liquid with a boiling point of 91-93 °C, and its vapors can form explosive mixtures with air. westliberty.edu As a volatile organic compound (VOC), it can contribute to air pollution. accustandard.com Emissions can occur from storage tanks, during handling and transfer, and as fugitive emissions from equipment leaks. These emissions can react in the atmosphere and contribute to the formation of smog. To mitigate these emissions, industrial facilities often employ vapor recovery systems, operate in closed systems, and ensure adequate ventilation. kscl.co.in
Upon contact with water, this compound hydrolyzes to form hydrogen chloride (hydrochloric acid) and isobutyric acid. basf.com The resulting increase in chloride ion concentration can have significant impacts on aquatic ecosystems and soil.
Aquatic Ecosystems: Elevated chloride levels in freshwater bodies can be toxic to fish, amphibians, and other aquatic organisms. mo.gov It can disrupt osmoregulation, the biological process by which these organisms maintain the proper concentration of salts in their bodily fluids, potentially hindering survival, growth, and reproduction. es.govt.nz Chronic exposure to chloride concentrations above 230 mg/L and acute exposure above 860 mg/L are considered toxic to aquatic life. watershedca.com Increased chloride can also alter the density of water, leading to stratification in lakes and affecting oxygen distribution and nutrient cycling. arcgis.com
Soil: Chloride accumulation in soil can lead to several adverse effects. It can inhibit the ability of plants to uptake water, hinder seed germination, and damage soil structure and permeability. ks.gov This can result in a loss of vegetation and increased soil erosion. mo.govks.gov Furthermore, high chloride concentrations can increase the mobility of heavy metals in the soil, such as cadmium, potentially leading to their accumulation in crops. frontiersin.org
The following table summarizes the environmental impacts of elevated chloride concentrations:
| Environmental Compartment | Impact of Elevated Chloride Levels |
| Aquatic Ecosystems | - Toxicity to fish, amphibians, and invertebrates mo.gov - Disruption of osmoregulation in aquatic organisms es.govt.nz - Alteration of aquatic life structure and diversity mo.gov - Water body stratification and altered nutrient cycling arcgis.com |
| Soil | - Inhibition of plant growth and seed germination ks.gov - Damage to soil structure and reduced water retention mo.govks.gov - Increased soil erosion ks.gov - Enhanced mobility and phyto-availability of heavy metals frontiersin.org |
| Groundwater | - Contamination affecting taste and healthfulness for drinking mo.gov - Long-term degradation of aquifer quality ks.gov |
| Infrastructure | - Corrosion of road surfaces, bridges, and metal equipment mo.govnih.gov |
To minimize the environmental impact of this compound, several mitigation strategies are employed in case of an accidental release. The primary focus is on containment and neutralization. Spills should be contained to prevent entry into waterways and sewers. noaa.gov This can be achieved using inert absorbent materials like sand or earth. For larger spills, a vapor-suppressing foam may be used to reduce the release of volatile and corrosive vapors. noaa.gov It is critical to avoid using water on the spilled substance as it reacts violently. lobachemie.com Neutralization of the acidic byproducts of hydrolysis is also a key step. Drains in storage and use areas should have retention basins for pH adjustment and dilution of spills before discharge. scbt.com
Occupational Health and Safety
The corrosive and irritant properties of this compound pose significant risks to personnel. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
This compound is classified as a corrosive substance that can cause severe burns to the skin and eyes upon contact. cdhfinechemical.com It is also extremely destructive to the tissues of the mucous membranes and the upper respiratory tract if inhaled. westliberty.edu
Skin Contact: Direct contact with the skin can cause severe chemical burns, which may be deep with distinct edges and heal slowly with scar tissue formation. scbt.com The material can also be absorbed through the skin, potentially leading to systemic effects. scbt.com
Eye Contact: The liquid and its vapors are extremely irritating to the eyes and can cause severe eye damage. scbt.com Direct contact can produce pain, tearing (lachrymation), sensitivity to light, and severe burns. scbt.com
Inhalation: Inhalation of this compound vapors or mists can cause severe irritation of the respiratory tract, leading to coughing, choking, and damage to the mucous membranes. scbt.com Inhalation of high concentrations can be lethal due to spasm, inflammation of the larynx and bronchi, chemical pneumonitis, and pulmonary edema. scbt.com
The table below outlines the key health hazards associated with this compound exposure:
| Exposure Route | Health Hazard |
| Skin Contact | Severe chemical burns, pain, slow healing with scar formation, potential for systemic effects upon absorption. scbt.com |
| Eye Contact | Severe eye damage, pain, tearing, sensitivity to light, severe burns. scbt.com |
| Inhalation | Severe respiratory tract irritation, coughing, choking, mucous membrane damage, potential for chemical pneumonitis and pulmonary edema. scbt.com |
| Ingestion | Severe chemical burns to the oral cavity and gastrointestinal tract. scbt.com |
Due to these hazards, working with this compound requires stringent safety measures, including the use of chemical-resistant gloves, safety goggles, a face shield, and respiratory protection. lobachemie.com Work should be conducted in a well-ventilated area, preferably within a fume hood. kscl.co.in
Reactivity with Water, Alcohols, and Amines
This compound is a reactive acyl chloride that undergoes vigorous reactions with several common nucleophiles, including water, alcohols, and amines. echemi.comchemicalbook.com This reactivity is a critical consideration for its safe handling and storage.
Reactivity with Water: this compound reacts readily, and potentially violently, with water and moisture. nih.govnbinno.com This hydrolysis reaction produces isobutyric acid and corrosive, toxic fumes of hydrogen chloride (HCl) gas. cymitquimica.comnoaa.gov The reaction can generate significant heat, which increases the concentration of fumes in the air. nih.gov In the presence of moist air, it also produces corrosive toxic fumes containing HCl. chemicalbook.comnoaa.gov Research has shown that when spilled into a large excess of water, half of the maximum theoretical yield of hydrogen chloride gas can be generated in just over 15 seconds. echemi.com
The reaction is as follows: (CH₃)₂CHCOCl + H₂O → (CH₃)₂CHCOOH + HCl
Reactivity with Alcohols: this compound reacts exothermically with alcohols in a process known as alcoholysis to form esters. echemi.comchemicalbook.comnbinno.com This is a standard nucleophilic acyl substitution reaction where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. evitachem.comlibretexts.orgchemguide.co.uk The reaction also produces hydrogen chloride as a byproduct. libretexts.org For example, the reaction with ethanol (B145695) yields ethyl isobutyrate. chemguide.co.uk
The general reaction is: (CH₃)₂CHCOCl + ROH → (CH₃)₂CHCOOR + HCl
Reactivity with Amines: With amines, this compound undergoes aminolysis to form amides. nbinno.comcymitquimica.com This reaction is typically rapid and highly exothermic. A base is generally required to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. The stoichiometry of the amine is crucial for achieving high yields. this compound is incompatible with bases, including amines. nih.govnoaa.gov
The general reaction is: (CH₃)₂CHCOCl + RNH₂ → (CH₃)₂CHCONHR + HCl
Table 1: Reactivity Summary of this compound
| Reactant | Product(s) | Reaction Vigor | Key Hazards |
|---|---|---|---|
| Water | Isobutyric acid, Hydrogen chloride | Violent, Exothermic | Release of toxic, corrosive HCl gas; Heat generation |
| Alcohols | Esters, Hydrogen chloride | Exothermic | Release of corrosive HCl gas |
| Amines | Amides, Hydrogen chloride | Vigorous, Exothermic | Release of corrosive HCl gas |
Flammability and Explosive Mixtures
This compound is a highly flammable liquid and vapor. nih.govlobachemie.comwestliberty.edu It is easily ignited by heat, sparks, or open flames. nih.govnoaa.gov This high flammability presents a significant fire and explosion hazard.
Flammability Data: The flammability of this compound is characterized by a low flash point and a defined range of explosive limits in air.
| Flammability Property | Value |
| Flash Point | 1°C / 33.8°F kscl.co.in to 8°C / 46°F westliberty.edu |
| Lower Explosion Limit (LEL) | 2.1% (V) cdhfinechemical.com |
| Upper Explosion Limit (UEL) | 8.2% (V) cdhfinechemical.com |
Vapors of this compound are heavier than air and can travel along the ground to a distant ignition source and flash back. chemicalbook.comnih.gov When heated, containers of this compound may explode, especially if contaminated with water. chemicalbook.comnih.govnoaa.gov In case of a fire, it can produce irritating, corrosive, and/or toxic gases, including hydrogen chloride, carbon oxides, and phosgene (B1210022). cdhfinechemical.comilo.orgscbt.com
Explosive Mixtures: Vapors can form explosive mixtures with air, posing an explosion hazard indoors, outdoors, or in sewers. chemicalbook.comnih.govnoaa.gov The substance may also react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts. chemicalbook.comnih.govnoaa.gov It is also incompatible with strong oxidizing agents, which can lead to violent reactions. noaa.govilo.org
Safe Handling Practices and Personal Protective Equipment (PPE)
Due to its hazardous properties, strict safety protocols must be followed when handling this compound.
Safe Handling Practices:
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. kscl.co.incdhfinechemical.com Ensure that eyewash stations and safety showers are located close to the workstation. kscl.co.in
Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. lobachemie.comwestliberty.edukscl.co.in "No smoking" policies should be strictly enforced. lobachemie.com
Grounding: All equipment used when handling the product must be grounded to prevent the buildup of electrostatic charges. noaa.govlobachemie.comkscl.co.in Use non-sparking tools. lobachemie.comkscl.co.in
Storage: Store in a cool, dry, well-ventilated, and fireproof place. cdhfinechemical.comilo.org Keep containers tightly closed to prevent moisture from entering. westliberty.educdhfinechemical.com Containers that have been opened must be carefully resealed and kept upright. westliberty.educdhfinechemical.com
Incompatible Materials: Store separately from incompatible materials such as strong oxidizing agents, bases (including amines), powdered metals, water, and alcohols. noaa.govilo.org
Accidental Release: In case of a spill, remove all ignition sources. cdhfinechemical.com Do not allow the product to enter drains. westliberty.educdhfinechemical.com Absorb the spill with an inert material like sand or dry earth. ilo.org
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to protect against the corrosive and toxic nature of this compound.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles are required. cdhfinechemical.com A face shield (minimum 8-inch) should also be worn. westliberty.educdhfinechemical.com |
| Skin Protection | Chemical-resistant gloves must be worn. westliberty.educdhfinechemical.com A complete suit protecting against chemicals, such as flame-retardant antistatic protective clothing, is necessary. westliberty.educdhfinechemical.com |
| Respiratory Protection | If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) should be used. westliberty.edu For sole protection, a full-face supplied-air respirator is required. westliberty.edu |
It is essential to handle the substance in accordance with good industrial hygiene and safety practices, including washing hands before breaks and at the end of the workday. westliberty.educdhfinechemical.com
Future Research Directions and Perspectives
Novel Catalytic Systems for Isobutyryl Chloride Reactions
The development of advanced catalytic systems is paramount for improving the efficiency and selectivity of reactions involving this compound. Research in this area is anticipated to follow several key trends:
Lewis Acid Catalysis: While traditional Lewis acids like aluminum trichloride (B1173362) are effective in Friedel-Crafts acylations using this compound, research is moving towards greener and more reusable catalysts. researchgate.net Solid-supported reagents, such as those based on montmorillonite (B579905) K10 clay (Envirocat EPZG), have shown promise by being eco-friendly, selective, and reusable, offering a cost-effective approach for industrial-scale production. researchgate.net Other novel catalysts like bismuth tris-trifluoromethanesulfonate (Bi(OTf)3) and hafnium (IV) triflate have also been found to be effective for Friedel-Crafts acylation. researchgate.net
Biocatalysis: The use of enzymes and microorganisms as biocatalysts presents a significant opportunity for greener chemical synthesis. quantaprocess.com Biocatalysis is being explored for designing sustainable synthetic routes for pharmaceuticals, aligning with the principles of green chemistry. researchgate.net Multi-enzyme cascade synthesis, where multiple enzymes are used in a single pot, is a particularly efficient methodology that eliminates the need for intermediate isolation and operates under ambient aqueous conditions. researchgate.net
Dual Catalyst Systems: For specific complex reactions, dual catalyst systems are being developed. For instance, a dual catalyst system comprising a metal-free approach has been developed for the dearomative spirocyclization of diazo-functionalized indoles. researchgate.net
Future research will likely focus on designing catalysts with higher activity, selectivity, and stability, as well as those that can operate under milder reaction conditions to reduce energy consumption and environmental impact.
Applications in Emerging Fields (e.g., Nanotechnology, Biomedicine)
The unique reactivity of this compound makes it a valuable tool for modification and functionalization in various emerging scientific and technological fields.
Nanotechnology:
Green nanotechnology, which aims to create environmentally friendly nanotechnological protocols, is a rapidly growing area. scientificarchives.com While direct applications of this compound in nanotechnology are not yet widely reported, its ability to acylate and functionalize surfaces could be harnessed. For example, it could be used to modify the surface of nanoparticles to enhance their dispersibility, stability, or to introduce specific functionalities for targeted applications. Research in this area could explore the use of this compound in the synthesis of functionalized nanomaterials for catalysis, sensing, and drug delivery. scientificarchives.comresearchgate.net
Biomedicine:
In the biomedical field, this compound and its derivatives have significant potential. vwr.com Its established use in the synthesis of pharmaceutical intermediates for drugs like ibuprofen (B1674241) and the anticancer agent bortezomib (B1684674) highlights its importance. nbinno.com Future research could focus on:
Drug Delivery: The development of novel drug delivery systems is a key area of biomedical research. This compound could be used to modify drug molecules or carrier systems to improve their bioavailability, targeting, and controlled release.
Bioconjugation: The ability of this compound to react with amines and alcohols makes it a candidate for bioconjugation, the process of linking molecules to proteins, antibodies, or other biomolecules. This could be applied in the development of antibody-drug conjugates for targeted cancer therapy or in the creation of diagnostic tools.
Synthesis of Bioactive Molecules: Continued exploration of this compound as a building block for the synthesis of new and more potent bioactive compounds remains a promising avenue for drug discovery. evitachem.com
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational modeling is becoming an indispensable tool in chemical research, offering insights that can guide experimental work and accelerate discovery. ornl.gov For this compound, advanced computational modeling can be applied in several ways:
Predictive Synthesis: Machine learning algorithms are being developed to predict the outcomes of chemical reactions. acs.orgnih.gov By training models on large datasets of known reactions, it's possible to predict the major products of a reaction given a set of reactants, including those involving this compound. acs.orgnih.gov This can save significant time and resources in the lab by identifying promising synthetic routes before they are attempted experimentally.
Reactivity Prediction: Computational methods can be used to understand and predict the reactivity of this compound with various nucleophiles. europa.eu Techniques like Density Functional Theory (DFT) can provide detailed information about the electronic structure and reaction mechanisms, helping to explain observed reactivity patterns and predict how the molecule will behave in different chemical environments. rsc.org
Catalyst Design: Computational modeling can aid in the design of new and improved catalysts for this compound reactions. By simulating the interaction between the catalyst, this compound, and the substrate, researchers can identify key features that lead to high catalytic activity and selectivity, guiding the synthesis of more effective catalysts. ornl.govrsc.org
The integration of computational modeling with experimental work is expected to lead to a deeper understanding of the chemistry of this compound and facilitate the development of new and more efficient synthetic methodologies. rsc.org
Development of Greener Synthetic Routes and Sustainable Practices
The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. quantaprocess.compalmercruz.com For this compound, future research in this area will likely concentrate on several key aspects:
Alternative Reagents: The conventional synthesis of this compound often involves hazardous reagents like thionyl chloride or phosphorus trichloride. evitachem.com Research into alternative, less hazardous chlorinating agents is a key goal for greener synthesis.
Process Optimization: Optimizing reaction conditions to maximize yield and minimize waste is crucial for sustainability. evitachem.com This includes exploring continuous flow processes, which can offer advantages over traditional batch manufacturing in terms of efficiency, safety, and scalability. palmercruz.com Microwave-assisted synthesis has also been explored as a rapid and efficient method for related acyl chlorides. google.com
Biocatalytic Synthesis: As mentioned earlier, biocatalysis offers a promising green alternative to traditional chemical synthesis. quantaprocess.comresearchgate.net The use of enzymes could enable the production of this compound under milder conditions with reduced environmental impact. quantaprocess.comresearchgate.net
Circular Economy Principles: Implementing principles of a circular economy, such as the recycling and reuse of byproducts and solvents, will be essential for the long-term sustainability of this compound production. quantaprocess.compalmercruz.com
The drive towards sustainability is a major trend in the chemical industry, and it is expected that significant research efforts will be directed towards making the production and use of this compound more environmentally friendly. palmercruz.comwiseguyreports.commarketresearchintellect.com
Comprehensive Toxicological and Ecotoxicological Profiling
A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for ensuring its safe handling, use, and disposal. nih.govscbt.com While some toxicity data is available, a more comprehensive assessment is needed.
Toxicological Profiling:
This compound is known to be corrosive and can cause severe burns to the skin and eyes. nih.govfishersci.fi It is also toxic by ingestion and inhalation. nih.govechemi.com Future research should focus on:
Chronic Exposure Effects: More detailed studies on the long-term health effects of low-level exposure to this compound are needed. scbt.com
Mechanistic Toxicology: Investigating the specific mechanisms by which this compound exerts its toxic effects at the cellular and molecular level can help in developing better safety protocols and potential treatments for exposure.
In Vitro and In Silico Models: The use of non-animal testing methods, such as in vitro cell-based assays and in silico (computer-based) modeling, can provide valuable toxicological data while reducing the need for animal testing.
Ecotoxicological Profiling:
The environmental fate and effects of this compound are also of concern. It reacts with water, which can lead to the formation of corrosive and toxic byproducts. nih.govechemi.com Future ecotoxicological research should include:
Aquatic Toxicity: Comprehensive studies on the toxicity of this compound and its degradation products to a range of aquatic organisms are necessary to establish safe environmental concentration limits. epa.gov
Biodegradation and Persistence: Determining the rate and extent of biodegradation of this compound in different environmental compartments (soil, water) is crucial for assessing its environmental persistence. scbt.com
Probabilistic Hazard Assessment: Utilizing methods like chemical toxicity distributions (CTDs) can help in assessing the ecotoxicological hazard of this compound, especially when data is limited. researchgate.net
A complete toxicological and ecotoxicological profile will be vital for the responsible management of this compound throughout its lifecycle.
Q & A
Q. What are the critical safety considerations when handling isobutyryl chloride in laboratory settings?
this compound is highly corrosive, flammable (flash point: 7°C), and reacts exothermically with water, alcohols, and bases, producing toxic gases like HCl and phosgene . Key safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
- Storage : Keep in a sealed container away from heat, moisture, and incompatible substances (e.g., oxidizers, strong bases) .
- Spill Management : Neutralize spills with dry sodium bicarbonate or inert absorbents; avoid water due to reactivity .
Q. How can researchers verify the purity of this compound for synthetic applications?
Purity is critical for reproducibility. Methods include:
- Gas Chromatography (GC) : Quantify organic impurities (e.g., residual isobutyric acid) .
- NMR Spectroscopy : Confirm structural integrity (e.g., absence of hydrolysis products via <sup>1</sup>H/<sup>13</sup>C peaks at δ 1.2 ppm for methyl groups and δ 2.7 ppm for the carbonyl-Cl moiety) .
- Titration : Measure active chloride content using AgNO3 titration .
Q. What are the standard reaction conditions for acylations using this compound?
this compound is widely used to introduce the isobutyryl group into nucleophiles (e.g., alcohols, amines). A typical protocol involves:
- Solvent : Anhydrous dichloromethane or THF to prevent hydrolysis .
- Base : Triethylamine or pyridine to scavenge HCl .
- Stoichiometry : 1.1–1.5 equivalents of this compound relative to the substrate .
- Temperature : 0–25°C to control exothermicity .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-acylation or hydrolysis) be minimized in this compound-mediated syntheses?
- Moisture Control : Use molecular sieves or anhydrous solvents to suppress hydrolysis .
- Stepwise Addition : Add this compound slowly to avoid local excess, which can lead to dimerization or over-acylation .
- Catalytic DMAP : Accelerate acylation kinetics, reducing exposure time to reactive intermediates .
- In Situ Monitoring : Use FTIR to track carbonyl-Cl consumption (peak at ~1800 cm<sup>-1</sup>) .
Q. What analytical strategies resolve contradictions in reported reactivity data for this compound?
Discrepancies in reaction yields or byproduct profiles often arise from:
- Impurity Variability : Commercial batches may contain residual HCl or isobutyric acid, altering reactivity . Validate purity via GC-MS before use.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents .
- Substrate Steric Effects : Bulky nucleophiles (e.g., tertiary amines) require longer reaction times or higher temperatures .
Q. How does this compound’s stability under varying storage conditions impact experimental reproducibility?
Q. What mechanistic insights explain this compound’s selectivity in multi-step syntheses (e.g., nucleoside protection)?
In Scheme 1 of , this compound selectively acylates the 5′-OH group of 2′-deoxyguanosine due to:
- Steric Guidance : The isobutyryl group’s branched structure shields adjacent reactive sites .
- Electronic Effects : The electron-withdrawing Cl enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack by primary alcohols over secondary ones .
Methodological Guidelines
Q. How should researchers document this compound usage in publications to ensure reproducibility?
Follow IUPAC and journal-specific guidelines (e.g., International Journal of Current Pharmaceutical Research):
- Synthesis Protocols : Specify solvent purity, equivalents of reagents, and reaction temperature (±2°C) .
- Safety Data : Include CAS number (79-30-1), hazard statements (e.g., H225, H314), and PPE recommendations .
- Analytical Data : Report NMR shifts, GC retention times, and purity percentages .
Q. What computational tools model this compound’s reactivity in silico?
- DFT Calculations : Use Gaussian or ORCA to predict transition states in acylation reactions (e.g., nucleophilic attack barriers) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics using GROMACS .
Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4H7ClO |
| Molecular Weight | 106.55 g/mol |
| Boiling Point | 92°C |
| Density (25°C) | 1.017 g/cm³ |
| Refractive Index (n<sup>20</sup>D) | 1.407 |
Table 2: Common Synthetic Applications
| Application | Substrate | Yield (%) |
|---|---|---|
| Nucleoside Protection | 2′-Deoxyguanosine | 85–92 |
| Esterification | Benzyl Alcohol | 78–85 |
| Amide Formation | Aniline | 90–95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
